molecular formula C21H15FN2O2 B4388155 N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide

N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B4388155
M. Wt: 346.4 g/mol
InChI Key: MONVINVIWYOWCE-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide, also known as GNE-495, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide exerts its anticancer effects by inhibiting the activity of several kinases, including Aurora A, B, and C, as well as FLT3 and ABL. These kinases play a critical role in cancer cell proliferation and survival, and their inhibition by N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. Additionally, N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

Future research on N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide could focus on optimizing its pharmacological properties, such as improving its bioavailability and reducing its toxicity. Additionally, the potential of N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide as a combination therapy with other anticancer agents could be explored. Finally, the development of biomarkers to predict response to N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide could help identify patients who are most likely to benefit from this therapy.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy. Additionally, N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival.

properties

IUPAC Name

4-cyano-2-fluoro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-20-12-16(13-23)6-11-19(20)21(25)24-17-7-9-18(10-8-17)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONVINVIWYOWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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